MPI8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H48N4O7 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

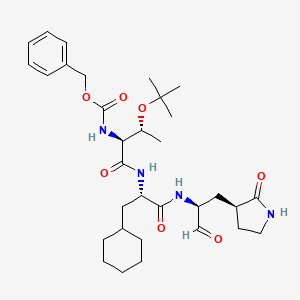

benzyl N-[(2S,3R)-1-[[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C32H48N4O7/c1-21(43-32(2,3)4)27(36-31(41)42-20-23-13-9-6-10-14-23)30(40)35-26(17-22-11-7-5-8-12-22)29(39)34-25(19-37)18-24-15-16-33-28(24)38/h6,9-10,13-14,19,21-22,24-27H,5,7-8,11-12,15-18,20H2,1-4H3,(H,33,38)(H,34,39)(H,35,40)(H,36,41)/t21-,24+,25+,26+,27+/m1/s1 |

InChI Key |

YFUZVOLEKQFVCQ-FFXRMZKPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |

Canonical SMILES |

CC(C(C(=O)NC(CC1CCCCC1)C(=O)NC(CC2CCNC2=O)C=O)NC(=O)OCC3=CC=CC=C3)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

MPI8: A Novel Antithrombotic Agent Targeting Polyphosphate with Minimal Bleeding Risk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thrombosis, the formation of pathological blood clots, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and pulmonary embolism.[1] Current antithrombotic therapies, while effective, are often associated with a significant risk of bleeding because they target essential components of the hemostasis pathway.[2][3] This guide details the function, mechanism, and preclinical evaluation of MPI8, a novel macromolecular polyanion inhibitor designed to overcome this limitation. This compound selectively targets inorganic polyphosphate (polyP), a potent procoagulant and proinflammatory molecule that accelerates thrombosis but is not essential for normal hemostasis.[3][4] Preclinical studies in various mouse models demonstrate that this compound effectively prevents both arterial and venous thrombosis without increasing bleeding risk, even at high doses. This positions this compound as a promising therapeutic candidate for the safer prevention and treatment of thrombotic disorders.

The Role of Polyphosphate (polyP) in Thrombosis

To understand the function of this compound, it is crucial to first understand its target, polyphosphate. PolyP is a linear polymer of inorganic phosphate released from activated platelets and bacteria. It acts as a significant modulator of the coagulation cascade at multiple points:

-

Contact Pathway Activation: Long-chain polyP is a potent activator of the contact pathway, initiating clotting by activating Factor XII.

-

Amplification of Coagulation: PolyP accelerates the activation of Factor V and enhances the back-activation of Factor XI by thrombin.

-

Fibrin Structure Modification: By incorporating itself into fibrin clots, polyP alters their structure, making them more resistant to fibrinolysis.

Crucially, the contact pathway is largely dispensable for normal physiological hemostasis, making its components, including polyP, attractive targets for antithrombotic drugs with a potentially wider therapeutic window and lower bleeding risk.

Mechanism of Action of this compound

This compound is a rationally designed macromolecular inhibitor that selectively binds to and neutralizes polyP. Its mechanism is distinguished by a "smart" charge-tunable design.

-

Selective Electrostatic Binding: At physiological pH, this compound possesses a minimal positive charge, which is sufficient to initiate binding with the highly negatively charged polyP.

-

Charge State Alteration: Upon binding, the local environment change induces an increase in the positive charge of this compound's binding groups. This enhances the binding affinity and selectivity for polyP, effectively sequestering it from the coagulation cascade.

-

Inhibition of Procoagulant Activity: By binding to polyP, this compound prevents it from activating the contact pathway and participating in downstream coagulation steps. This slows down pathological thrombus formation without disrupting the primary pathways of hemostasis required to stop bleeding.

This targeted approach allows this compound to leave essential clotting factors and other negatively charged molecules in the body unaffected, thereby minimizing off-target effects and toxicity.

Signaling Pathway Inhibition

The following diagram illustrates the coagulation cascade and the inhibitory role of this compound.

Caption: this compound inhibits the coagulation cascade by targeting polyphosphate (polyP).

Preclinical Efficacy and Safety Data

The antithrombotic efficacy and safety profile of this compound have been evaluated in several well-established murine thrombosis models.

Quantitative Data Summary

The tables below summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Binding Affinity and Thrombin Generation Inhibition

| Parameter | Target | Value | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | Long-chain polyP | 112 nM | |

| Platelet-size polyP | 37 nM |

| Thrombin Generation (IC50) | polyP-triggered | 10 mcg/mL | |

Table 2: In Vivo Efficacy in Mouse Thrombosis Models

| Model | Parameter | Treatment | Result | p-value | Reference |

|---|---|---|---|---|---|

| Cremaster Arteriole | Fibrin Accumulation | This compound (100 mg/kg) | Significantly Reduced | N/A | |

| Platelet Accumulation | This compound (100 mg/kg) | Significantly Reduced | N/A | ||

| Carotid Artery | Time to Occlusion | This compound (100 mg/kg) vs Control | Significantly Delayed | < 0.005 | |

| Time to Occlusion | This compound (100 mg/kg) vs UHRA-10 | More Effective Delay | < 0.0005 |

| Inferior Vena Cava | Thrombus Weight | this compound vs Vehicle Control | Significantly Reduced | 0.0003 | |

Table 3: In Vivo Safety in Mouse Bleeding Models

| Model | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| Tail Bleeding | Bleeding Time | This compound (up to 300 mg/kg) | No Increase | |

| Hemoglobin Loss | This compound (100 mg/kg) | No Effect | ||

| Saphenous Vein | Platelet Accumulation | This compound | No Decrease |

| | Fibrin Formation | this compound | No Decrease | |

Detailed Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Cremaster Arteriole Thrombosis Model

This model assesses thrombus formation in real-time in the microvasculature.

-

Animal Preparation: Mice are anesthetized, and the cremaster muscle is exteriorized and prepared for intravital microscopy.

-

Fluorescent Labeling: Fluorescently-labeled antibodies targeting platelets (e.g., anti-GPIbβ) and fibrin (e.g., anti-fibrinogen) are administered intravenously.

-

Drug Administration: A control (saline) or this compound (e.g., 100 mg/kg) is injected intravenously.

-

Vessel Injury: A laser is used to induce a precise injury to the wall of a cremaster arteriole.

-

Data Acquisition: Thrombus formation is recorded using high-definition fluorescence microscopy. The accumulation of platelets and fibrin at the injury site is quantified over time by measuring the median fluorescence intensity.

Ferric Chloride (FeCl₃) Carotid Artery Thrombosis Model

This model is used to evaluate arterial thrombosis.

-

Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

-

Flow Monitoring: A Doppler flow probe is placed around the artery to monitor blood flow continuously.

-

Drug Administration: Saline (control) or this compound is administered intravenously.

-

Thrombus Induction: A piece of filter paper saturated with FeCl₃ (e.g., 10%) is applied to the adventitial surface of the artery for a set time (e.g., 3 minutes) to induce endothelial injury.

-

Data Acquisition: Blood flow is monitored until the artery becomes fully occluded (cessation of flow) or for a predetermined observation period. The time to occlusion is the primary endpoint.

Inferior Vena Cava (IVC) Stenosis Model

This model is used to study venous thrombosis.

-

Animal Preparation: Mice are anesthetized, and the abdominal cavity is opened to expose the inferior vena cava.

-

Drug Administration: Mice are treated with this compound or a vehicle control.

-

Thrombus Induction: The IVC is ligated or constricted with a suture just below the renal veins to induce blood stasis, a key factor in venous thrombus formation.

-

Thrombus Maturation: The surgical site is closed, and the thrombus is allowed to form over a period of time (e.g., 24-48 hours).

-

Data Acquisition: The animal is euthanized, the IVC segment containing the thrombus is excised, and the thrombus is carefully removed and weighed.

Tail Bleeding Time Model

This is a standard model to assess the bleeding risk of antithrombotic agents.

-

Animal Preparation: Mice are anesthetized or restrained.

-

Drug Administration: A control (saline), a known anticoagulant (e.g., heparin), or this compound is administered intravenously.

-

Injury: After a short circulation time (e.g., 10 minutes), the distal tip of the tail (e.g., 3 mm) is transected.

-

Data Acquisition: The tail is immediately placed in warm saline, and the time until bleeding stops for a continuous period (e.g., >30 seconds) is recorded. Total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Cremaster Arteriole Thrombosis Model.

Caption: Workflow for the mouse cremaster arteriole thrombosis model.

Conclusion and Future Directions

This compound represents a significant advancement in the design of antithrombotic therapeutics. By selectively targeting polyP, a key modulator of thrombosis that is not essential for hemostasis, this compound effectively uncouples antithrombotic efficacy from bleeding risk. Preclinical data robustly demonstrate its ability to prevent both arterial and venous thrombosis in mice without prolonging bleeding time or causing other signs of toxicity, even at high doses.

The development of this compound showcases a novel platform for creating "smart" therapeutics that can differentiate between pathological and physiological processes. Future research will focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound and advancing it toward human clinical trials to confirm its safety and efficacy. If successful, this compound could offer a new, safer standard of care for the millions of patients worldwide at risk of thrombotic diseases.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Innovative treatment targets blood clots without increased bleeding risk [med.ubc.ca]

- 3. Blood clot prevention gets a new potential therapy | NHLBI, NIH [nhlbi.nih.gov]

- 4. Smart thrombosis inhibitors without bleeding side effects via charge tunable ligand design - PMC [pmc.ncbi.nlm.nih.gov]

MPI8 as a SARS-CoV-2 main protease inhibitor

An In-depth Technical Guide on MPI8 as a SARS-CoV-2 Main Protease Inhibitor

Introduction

The COVID-19 pandemic spurred intensive research into antiviral therapies targeting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). A crucial enzyme for viral replication is the main protease (Mpro or 3CLpro), which processes viral polyproteins into functional units.[1][2][3] This makes Mpro a prime target for antiviral drug development.[2][3] Among the inhibitors developed, this compound has emerged as a particularly potent compound. This compound is a peptidomimetic aldehyde that acts as a reversible covalent inhibitor, forming a hemiacetal adduct with the catalytic cysteine (Cys145) in the Mpro active site. This guide provides a comprehensive technical overview of this compound, including its dual-target mechanism, quantitative inhibitory data, and detailed experimental protocols.

Dual-Target Mechanism of Action

This compound exhibits a potent antiviral effect through a dual-inhibition mechanism, targeting both the viral SARS-CoV-2 Mpro and the host's Cathepsin L. Cathepsin L is a human cysteine protease that plays a significant role in the entry of SARS-CoV-2 into host cells. By inhibiting both of these key proteases, this compound synergizes its antiviral efficacy. The higher antiviral potency of this compound in human ACE2+ A549 cells compared to Vero E6 cells suggests the importance of this dual-target mechanism, as it interferes with a critical human pathway for viral replication in addition to directly inhibiting the viral protease.

Data Presentation

The inhibitory potency of this compound has been quantified against its primary targets and in cellular and antiviral assays. The following tables summarize these key quantitative metrics.

Table 1: In Vitro and Cellular Inhibition of this compound

| Target/Assay | Cell Line | IC50 / EC50 (nM) | Notes |

| SARS-CoV-2 Mpro (enzymatic) | - | 105 | Enzymatic inhibition potency. |

| SARS-CoV-2 Mpro (cellular) | Human Host Cells | 31 | Potency within a human cellular environment. |

| Anti-SARS-CoV-2 Activity | Vero E6 | 30 | Antiviral efficacy in monkey kidney epithelial cells. |

| Cathepsin L | - | 0.079 - 2.3 | High potency against a key host protease for viral entry. |

| Cathepsin B | - | 4.1 - 380 | Varies among aldehyde inhibitors. |

| Cathepsin K | - | 0.35 - 180 | Varies among aldehyde inhibitors. |

Table 2: Selectivity of this compound

| Comparison | Selectivity Index | Significance |

| Cathepsin L vs. Cathepsin B | 192 | High selectivity for Cathepsin L over Cathepsin B. |

| Cathepsin L vs. Cathepsin K | 150 | High selectivity for Cathepsin L over Cathepsin K. |

Note: this compound, along with other MPI compounds, showed no significant inhibition of human proteases TMPRSS2 and furin at concentrations up to 1 μM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to evaluate this compound.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Mpro. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) in an assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

Inhibition percentages are determined by comparing the reaction rates in the presence of the inhibitor to the control.

-

IC50 values are calculated by fitting the dose-response data to a suitable inhibition model.

-

Cellular Mpro Inhibition Assay

This assay measures the ability of an inhibitor to block Mpro activity within a host cell.

-

Principle: Human host cells (e.g., HEK293T) are engineered to express Mpro. The protease's activity can lead to cellular toxicity, which is alleviated by an effective inhibitor.

-

Protocol:

-

HEK293T cells are transiently transfected to express Mpro.

-

The transfected cells are then cultured in the presence of various concentrations of the inhibitor (e.g., this compound).

-

Cell viability or a reporter signal (e.g., Mpro-eGFP expression) is measured after a set incubation period.

-

The data is normalized to controls (no inhibitor and no Mpro expression).

-

Cellular IC50 values are determined by fitting the concentration-response data to a three-parameter dose-dependent inhibition model.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an inhibitor required to prevent viral replication and subsequent cell death.

-

Principle: The assay quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer infected with SARS-CoV-2 in the presence of the inhibitor.

-

Protocol:

-

Vero E6 cells are seeded in multi-well plates to form a confluent monolayer.

-

Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After infection, the cells are cultured in a medium containing serial dilutions of the test compound (this compound).

-

The plates are incubated for a period sufficient for plaque formation (e.g., 3 days).

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques in treated wells is counted and compared to untreated control wells.

-

The EC50 value, the concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.

-

Host Protease Inhibition Assays (Cathepsins)

These enzymatic assays measure the inhibitory activity of this compound against host proteases.

-

Principle: Similar to the Mpro enzymatic assay, this method uses a fluorogenic substrate specific to the target cathepsin.

-

Protocol (Example for Cathepsin L):

-

In a well of an assay plate, add the assay buffer, the inhibitor solution (or DMSO), and a diluted solution of human Cathepsin L.

-

Mix thoroughly and incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding a specific fluorogenic substrate for Cathepsin L.

-

Measure the fluorescence intensity at the appropriate wavelengths (e.g., 440 nm emission with 360 nm excitation).

-

Experiments are performed in triplicate with at least ten different inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

-

Intracellular Lysosomal Activity Assay

This assay assesses the impact of inhibitors on the function of lysosomes, where cathepsins are active.

-

Principle: A self-quenched fluorogenic substrate is used, which becomes fluorescent upon cleavage by lysosomal enzymes. A reduction in fluorescence indicates inhibition of lysosomal activity.

-

Protocol:

-

HEK293T cells are grown in a multi-well plate overnight.

-

The culture medium is replaced with fresh medium containing different concentrations of the test compound (MPI5, this compound, etc.), a negative control (0.1% DMSO), or a positive control (bafilomycin A1, a known lysosomal activity inhibitor).

-

The cells are incubated at 37°C.

-

The fluorogenic substrate is added to the cells.

-

The intensity of cellular fluorescence is measured, indicating the extent of substrate degradation and thus lysosomal activity.

-

Conclusion

This compound stands out as a highly potent inhibitor of SARS-CoV-2 replication. Its strength lies in its dual-target mechanism, effectively inhibiting both the essential viral main protease and the host's Cathepsin L, which is critical for viral entry. This dual action, combined with its high selectivity for Cathepsin L over other cathepsins, reduces the potential for off-target effects and toxicity. The remarkable correlation between its cellular Mpro inhibition (IC50 of 31 nM) and its antiviral activity (EC50 of 30 nM) underscores its efficacy. These compelling characteristics position this compound as a strong candidate for further preclinical and clinical investigation as a therapeutic agent for COVID-19.

References

The Dual-Faceted Therapeutic Potential of MPI8: A Technical White Paper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MPI8 is a novel small molecule compound that has demonstrated significant therapeutic potential in two distinct and critical areas of human health: as a potent dual inhibitor of key proteases involved in SARS-CoV-2 infection and as a safe and effective antithrombotic agent. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Section 1: this compound as a Dual Inhibitor for Anti-SARS-CoV-2 Therapy

The COVID-19 pandemic spurred intensive research into antiviral therapies, with a significant focus on inhibiting viral replication. This compound emerged as a promising candidate due to its unique dual-targeting mechanism.

Discovery and Rationale

This compound was identified as a potent peptidyl aldehyde inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication.[1][2][3] Further investigation revealed that this compound also potently inhibits human cathepsin L, a host protease crucial for the entry of SARS-CoV-2 into host cells.[1][2] This dual-inhibitory action offers a synergistic approach to combating the virus, targeting both its replication and its ability to infect new cells.

Quantitative Efficacy Data

This compound has demonstrated high potency in both enzymatic and cell-based assays. The following tables summarize the key quantitative data on its efficacy against SARS-CoV-2 targets.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target Enzyme | IC50 (nM) | Reference |

| SARS-CoV-2 Mpro | 105 | |

| Human Cathepsin L | 0.079 - 2.3 | |

| Human Cathepsin B | 4.1 - 380 | |

| Human Cathepsin K | 0.35 - 180 |

Table 2: In Vitro Antiviral Activity of this compound

| Cell Line | Parameter | Value (µM) | Reference |

| Vero E6 | EC50 | 0.030 | |

| A549-ACE2 | EC100 | 0.2 |

Mechanism of Action: A Two-Pronged Attack

This compound's antiviral efficacy stems from its ability to disrupt the SARS-CoV-2 lifecycle at two critical junctures:

-

Inhibition of Viral Entry: Cathepsin L is a host lysosomal protease that facilitates the cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this entry pathway.

-

Inhibition of Viral Replication: Once inside the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. The SARS-CoV-2 main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that are essential for the formation of the replication-transcription complex (RTC). This compound, as a potent Mpro inhibitor, prevents this processing, thereby halting viral replication.

The following diagram illustrates this dual mechanism of action:

Experimental Protocols

This assay measures the enzymatic activity of Mpro through Fluorescence Resonance Energy Transfer (FRET).

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a detectable fluorescent signal.

-

Reagents:

-

Recombinant, purified SARS-CoV-2 Mpro.

-

FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans).

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well black plate, add the Mpro enzyme to the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

This assay quantifies the activity of cathepsin L using a fluorogenic substrate.

-

Principle: A non-fluorescent substrate is cleaved by active cathepsin L to release a fluorescent product.

-

Reagents:

-

Recombinant human cathepsin L.

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 2.5 mM EDTA.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well black plate, add cathepsin L to the assay buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 30 minutes at 37°C.

-

Start the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.

-

Determine the IC50 value of this compound as described for the Mpro assay.

-

This cell-based assay assesses the ability of a compound to protect host cells from virus-induced death.

-

Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines like Vero E6. An effective antiviral agent will inhibit viral replication and thus prevent CPE, allowing the cells to remain viable.

-

Materials:

-

Vero E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

Cell viability reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability by adding a cell viability reagent and measuring the resulting luminescence or absorbance.

-

Calculate the EC50 value of this compound by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

This assay measures the overall activity of lysosomes within living cells.

-

Principle: A self-quenched substrate is taken up by cells through endocytosis and delivered to lysosomes. The acidic and enzyme-rich environment of the lysosome leads to the degradation of the substrate, releasing a fluorescent signal.

-

Materials:

-

Cultured cells (e.g., HEK293T).

-

Lysosomal activity assay kit with a self-quenched substrate.

-

-

Procedure:

-

Treat cultured cells with different concentrations of this compound for a specified period.

-

Add the self-quenched substrate to the cell culture medium and incubate.

-

Wash the cells to remove the excess substrate.

-

Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer. A decrease in fluorescence in this compound-treated cells compared to controls indicates inhibition of lysosomal activity.

-

Section 2: this compound as a Novel Antithrombotic Agent

Thrombosis, the formation of blood clots in blood vessels, is a major cause of morbidity and mortality worldwide. Current antithrombotic therapies are often associated with an increased risk of bleeding. This compound presents a groundbreaking approach to thrombosis prevention by targeting a non-essential component of the coagulation cascade.

Discovery and Rationale

This compound was designed as a "smart" molecule to target polyphosphate (polyP), a negatively charged polymer released from activated platelets that potently accelerates blood clotting. Unlike traditional anticoagulants that target essential clotting factors, inhibiting polyP is hypothesized to reduce pathological thrombosis without impairing normal hemostasis, thereby minimizing bleeding risk. This compound possesses positively charged binding groups that are drawn to the negative charge of polyP, leading to its selective inhibition.

Preclinical Efficacy and Safety Data

In vivo studies in mouse models have demonstrated the potent antithrombotic efficacy and favorable safety profile of this compound.

Table 3: Antithrombotic Efficacy of this compound in Mouse Models

| Thrombosis Model | Parameter | This compound Treatment Effect | Reference |

| Cremaster Arteriole Thrombosis | Fibrin & Platelet Accumulation | Reduced | |

| Carotid Artery Thrombosis (FeCl3) | Time to Occlusion | Delayed | |

| Inferior Vena Cava (IVC) Thrombosis | Thrombus Weight | Significantly lighter clots compared to untreated mice |

Table 4: Safety Profile of this compound in Mice

| Safety Assay | Parameter | Result | Reference |

| Mouse Tail Bleeding Model | Bleeding Time | No significant prolongation compared to negative control | |

| Mouse Tail Bleeding Model | Hemoglobin Loss | Minimal effects on hemoglobin loss relative to saline control | |

| Acute & Chronic Toxicity | Behavioral & Weight Changes | No significant changes observed | |

| Acute & Chronic Toxicity | Toxicity Biomarkers (LDH, ALT, AST) | No significant changes observed |

Mechanism of Action: Targeting Polyphosphate in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway. Polyphosphate has been shown to accelerate several key steps in the intrinsic and common pathways.

This compound's mechanism of action is to selectively bind to and neutralize polyP, thereby dampening the prothrombotic state without completely shutting down the essential clotting machinery.

The following diagram illustrates the role of polyphosphate in the coagulation cascade and the inhibitory action of this compound.

Experimental Protocols

This model is widely used to study arterial thrombosis in vivo.

-

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus.

-

Procedure:

-

Anesthetize a mouse (e.g., with ketamine/xylazine).

-

Surgically expose the common carotid artery.

-

Place a small piece of filter paper saturated with a specific concentration of FeCl3 (e.g., 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

-

The time to complete vessel occlusion is recorded. A longer time to occlusion in this compound-treated mice compared to controls indicates antithrombotic activity.

-

This model is used to study venous thrombosis.

-

Principle: Complete ligation of the inferior vena cava induces stasis, leading to the formation of a thrombus.

-

Procedure:

-

Anesthetize a mouse.

-

Perform a laparotomy to expose the inferior vena cava.

-

Ligate the IVC just below the renal veins with a suture.

-

Close the abdominal incision.

-

After a set period (e.g., 48 hours), euthanize the mouse, harvest the IVC, and weigh the thrombus. A lower thrombus weight in this compound-treated mice indicates antithrombotic efficacy.

-

This model assesses the bleeding risk associated with an antithrombotic agent.

-

Principle: A standardized injury is made to the mouse tail, and the duration and amount of bleeding are measured.

-

Procedure:

-

Anesthetize a mouse.

-

Administer this compound or a control substance (e.g., saline, heparin) intravenously or intraperitoneally.

-

Transect a small distal portion of the tail (e.g., 3 mm).

-

Immediately immerse the tail in pre-warmed saline (37°C).

-

Record the time until bleeding ceases for a continuous period (e.g., 30 seconds). This is the bleeding time.

-

The amount of blood loss can be quantified by measuring the hemoglobin content of the saline. No significant increase in bleeding time or blood loss in this compound-treated mice compared to saline controls indicates a low bleeding risk.

-

Section 3: Synthesis of this compound

This compound is a peptidyl aldehyde. While the specific, proprietary synthesis protocol is not publicly available, a general strategy for the solid-phase synthesis of such compounds can be outlined.

General Solid-Phase Synthesis of Peptidyl Aldehydes

-

Principle: The peptide is assembled on an insoluble resin support, which facilitates the purification of intermediates by simple filtration and washing. The aldehyde functionality is typically protected throughout the synthesis and deprotected in the final step.

-

General Steps:

-

Resin Preparation: An appropriate resin with a linker suitable for the eventual release of the C-terminal aldehyde is used. The first amino acid is attached to this resin.

-

Peptide Elongation: The peptide chain is built by sequential cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next protected amino acid.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The protected C-terminal aldehyde is then unmasked to yield the final peptidyl aldehyde.

-

The following diagram provides a logical workflow for this synthesis:

Conclusion

The this compound compound represents a significant advancement in small molecule therapeutics, with compelling preclinical data supporting its development for two distinct and high-impact indications. As an anti-SARS-CoV-2 agent, its dual-targeting of both viral entry and replication offers a robust strategy to combat the virus. As an antithrombotic, its novel mechanism of targeting polyphosphate provides a promising path towards safer anticoagulation, potentially decoupling efficacy from bleeding risk. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

- 1. This compound is Potent against SARS‐CoV‐2 by Inhibiting Dually and Selectively the SARS‐CoV‐2 Main Protease and the Host Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is Potent against SARS-CoV-2 by Inhibiting Dually and Selectively the SARS-CoV-2 Main Protease and the Host Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of MPI8, a Novel Polyphosphate Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPI8 is a novel, biocompatible macromolecular polyanion inhibitor designed to selectively target and neutralize inorganic polyphosphate (polyP), a key modulator of thrombosis and inflammation. By electrostatically binding to the negatively charged polyP, this compound effectively inhibits its procoagulant activities. This targeted mechanism offers a significant advantage over traditional antithrombotic agents by preventing thrombosis with a reduced risk of bleeding. Preclinical studies in murine models have demonstrated the efficacy of this compound in reducing clot formation in both arterial and venous thrombosis models without prolonging bleeding times, even at high doses. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Function and Mechanism of Action

This compound is a dendrimer-like cationic compound engineered to act as a "charge switchable" molecule.[1][2] At physiological pH, this compound maintains a minimal positive charge, which mitigates unwanted interactions with other negatively charged molecules in the blood, such as proteins and cells.[2][3] However, upon approaching the highly anionic polyphosphate, this compound's positive charge increases, facilitating a strong electrostatic binding to form a stable complex.[1] This interaction effectively sequesters polyP, preventing it from participating in the coagulation cascade.

Polyphosphate is a potent procoagulant and proinflammatory molecule that acts at multiple points in the coagulation cascade. It is a strong activator of the contact pathway of coagulation, which is crucial for thrombosis but not essential for normal hemostasis. By specifically targeting polyP, this compound slows down these clotting reactions without interfering with the essential pathways of coagulation, thereby reducing the risk of bleeding associated with conventional anticoagulants.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound.

Table 1: Binding Affinity of this compound to Polyphosphate

| Parameter | Polyphosphate Type | Value | Reference |

| Dissociation Constant (Kd) | Long-chain polyP | 112 nM | |

| Dissociation Constant (Kd) | Platelet-sized polyP | 37 nM |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Trigger | Parameter | Value | Reference |

| Thrombin Generation | Long-chain polyP | IC50 | 10 mcg/mL | |

| Thrombin Generation | Exogenous polyP (p700) | Effective Concentration | 50 μg/mL |

Table 3: In Vivo Efficacy of this compound in Murine Models

| Thrombosis Model | Dosage | Effect | Reference |

| Laser-injured cremaster arterioles | 100 mg/kg | Significantly reduced accumulation of fibrin and platelets | |

| FeCl3-induced carotid artery injury | 100 mg/kg | More effective in preventing occlusion compared to a previous generation inhibitor |

Table 4: In Vivo Safety Profile of this compound in Murine Models

| Safety Assay | Dosage | Effect | Reference |

| Tail bleeding time | 100 mg/kg | No effect on bleeding time | |

| Hemoglobin loss | 100 mg/kg | No effect on hemoglobin loss | |

| General Toxicity | High doses | No signs of toxicity |

Signaling Pathways and Experimental Workflows

Polyphosphate's Role in the Coagulation Cascade and this compound's Point of Intervention

Polyphosphate released from activated platelets plays a significant role in amplifying the coagulation cascade. It primarily acts as a potent activator of the contact pathway by activating Factor XII (FXII). This initiates a cascade of enzymatic reactions leading to the formation of thrombin and subsequently a stable fibrin clot. This compound intervenes at the initial step by binding to polyP, thus preventing the activation of FXII and the downstream coagulation events.

Caption: this compound binds to polyphosphate, preventing it from activating Factor XII.

Experimental Workflow for Evaluating this compound Efficacy

The development and evaluation of this compound involved a multi-step process, from initial design and in vitro screening to in vivo validation in animal models of thrombosis.

Caption: Logical workflow for the development and validation of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the function of this compound.

In Vitro Plasma Clotting Assay

This assay assesses the ability of this compound to inhibit polyphosphate-induced coagulation in plasma.

-

Objective: To determine the concentration of this compound required to normalize the clotting time of plasma in the presence of polyP.

-

Materials:

-

Citrated human plasma

-

Long-chain polyphosphate (LC polyP)

-

This compound at various concentrations

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

-

-

Protocol:

-

Pre-warm citrated human plasma and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix plasma with a solution of LC polyP to induce coagulation.

-

Add varying concentrations of this compound to the plasma-polyP mixture and incubate.

-

Initiate clotting by adding a pre-warmed CaCl₂ solution.

-

Measure the time to clot formation using the coagulometer.

-

A control with plasma and CaCl₂ only (no polyP) is used to establish the baseline clotting time. An increase in clotting time in the presence of this compound indicates inhibition of polyP's procoagulant activity.

-

Thrombin Generation Assay (Thrombogram)

This assay measures the dynamics of thrombin generation in plasma and the inhibitory effect of this compound.

-

Objective: To quantify the inhibition of polyP-triggered thrombin generation by this compound.

-

Materials:

-

Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)

-

Long-chain polyphosphate

-

This compound at various concentrations

-

Fluorogenic thrombin substrate

-

Calcium chloride solution with tissue factor (for initiation)

-

Fluorometer plate reader

-

-

Protocol:

-

In a 96-well plate, add plasma (PPP or PRP).

-

Add a solution of long-chain polyP to the plasma.

-

Add varying concentrations of this compound to the wells.

-

Initiate thrombin generation by adding a solution containing CaCl₂ and a low concentration of tissue factor, along with a fluorogenic thrombin substrate.

-

Measure the fluorescence generated over time in a fluorometer.

-

The fluorescence signal is proportional to the amount of thrombin generated. Key parameters to analyze include lag time, time to peak thrombin, peak thrombin concentration, and endogenous thrombin potential (ETP). A decrease in peak thrombin and an increase in lag time in the presence of this compound indicate inhibition.

-

Murine Model of Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This is a widely used in vivo model to study arterial thrombosis.

-

Objective: To evaluate the antithrombotic efficacy of this compound in an arterial thrombosis model.

-

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetics (e.g., ketamine/xylazine)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10%)

-

Filter paper

-

Doppler flow probe

-

This compound solution for injection

-

-

Protocol:

-

Anesthetize the mouse and surgically expose the carotid artery.

-

Place a Doppler flow probe on the artery to measure blood flow.

-

Administer this compound or a vehicle control intravenously.

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

-

Monitor blood flow continuously with the Doppler probe.

-

The primary endpoint is the time to vessel occlusion (cessation of blood flow). A longer time to occlusion in the this compound-treated group compared to the control group indicates antithrombotic activity.

-

Murine Tail Bleeding Assay

This assay is used to assess the effect of antithrombotic agents on hemostasis and bleeding risk.

-

Objective: To determine if this compound increases bleeding time.

-

Materials:

-

Mice

-

This compound solution for injection

-

Saline (vehicle control)

-

Heparin (positive control)

-

Scalpel or blade

-

Filter paper

-

Tube for blood collection (for hemoglobin measurement)

-

-

Protocol:

-

Administer this compound, saline, or heparin intravenously to different groups of mice.

-

After a set time, transect a small portion of the distal tail (e.g., 3 mm) with a sharp blade.

-

Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.

-

Measure the time until bleeding stops and does not resume for at least 30 seconds.

-

Alternatively, blood can be collected on filter paper at regular intervals or in a tube to quantify blood loss by measuring hemoglobin content.

-

A significant increase in bleeding time or blood loss in the this compound group compared to the saline control would indicate an increased bleeding risk. Studies have shown that this compound does not significantly increase bleeding time.

-

Conclusion

This compound represents a promising new class of antithrombotic agents with a novel mechanism of action. By selectively targeting polyphosphate, it effectively inhibits a key driver of thrombosis without compromising essential hemostatic pathways. The preclinical data strongly support its potential as a safer alternative to current anticoagulants. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of thrombotic disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Dual-Faceted MPI8: A Technical Overview of Two Novel Therapeutic Candidates

This technical guide provides an in-depth analysis of two distinct therapeutic agents designated as MPI8. One is a potent dual inhibitor of SARS-CoV-2 main protease (Mpro) and host cathepsin L, presenting a promising antiviral candidate. The other is a novel macromolecular polyanion inhibitor with significant antithrombotic properties and a favorable safety profile. This document, intended for researchers, scientists, and drug development professionals, delineates the chemical structure, properties, and mechanisms of action for both entities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: A Peptidyl Aldehyde Inhibitor for SARS-CoV-2

This compound is a peptidyl aldehyde that has demonstrated significant potency against SARS-CoV-2.[1] Its antiviral activity stems from a dual-targeting mechanism, inhibiting both the viral main protease (Mpro), which is essential for viral replication, and the host's cathepsin L, a key protease in viral entry into host cells.[1]

Chemical Structure

The chemical structure of the antiviral this compound is that of a peptidyl aldehyde. A prodrug form, this compound sulfonate, has also been developed.[2]

Biological Activity and Properties

This compound has shown potent inhibition of both the SARS-CoV-2 Mpro and cathepsin L.[1] Notably, it displays high selectivity for cathepsin L over cathepsins B and K.[1] This dual-target mechanism contributes to its potent antiviral efficacy. Pharmacokinetic studies in rats have shown that this compound has a relatively rapid clearance rate, with a half-life of 1.22 hours when administered orally.

| Target | IC50 | Antiviral EC50 (Vero E6 cells) | Selectivity Index (Cathepsin L vs. B) | Selectivity Index (Cathepsin L vs. K) | Reference |

| SARS-CoV-2 Mpro | 105 ± 22 nM | 30 nM | N/A | N/A | |

| Cathepsin L | 1.2 ± 1.0 nM | N/A | 192 | 150 | |

| Cathepsin B | 230 ± 20 nM | N/A | N/A | N/A | |

| Cathepsin K | 180 ± 50 nM | N/A | N/A | N/A |

Mechanism of Action: Dual Inhibition of Viral Replication

This compound exerts its antiviral effects by interfering with two critical stages of the SARS-CoV-2 lifecycle. Firstly, it inhibits the main protease (Mpro), a key viral enzyme responsible for cleaving polyproteins into functional viral proteins, thereby halting viral replication. Secondly, by inhibiting the host's cathepsin L, this compound blocks the endosomal entry pathway of the virus into the host cell.

References

MPI8: A Dual Inhibitor of SARS-CoV-2 MPro and Host Cathepsin L - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. A promising strategy in antiviral drug development is the dual inhibition of both viral and host factors essential for viral replication. This whitepaper provides an in-depth technical overview of MPI8, a potent small molecule inhibitor that demonstrates a dual mechanism of action against SARS-CoV-2. This compound effectively inhibits the SARS-CoV-2 main protease (MPro), a crucial enzyme in the viral life cycle, and the host's Cathepsin L, a cysteine protease implicated in viral entry into host cells.[1][2] This dual-targeting approach offers the potential for a synergistic antiviral effect and a higher barrier to the development of viral resistance. This document details the quantitative inhibitory data, experimental methodologies, and the underlying molecular interactions of this compound, serving as a comprehensive resource for researchers in the field.

Introduction

The SARS-CoV-2 main protease (MPro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral replication cycle, responsible for processing viral polyproteins into functional non-structural proteins.[3] Its essential role and high conservation among coronaviruses make it a prime target for antiviral drug design. Concurrently, host proteases are often co-opted by viruses to facilitate their entry into cells. Cathepsin L, a lysosomal cysteine protease, has been identified as a critical host factor for the proteolytic activation of the SARS-CoV-2 spike (S) protein, a necessary step for viral fusion and entry.[1] Therefore, the simultaneous inhibition of both MPro and Cathepsin L presents a compelling therapeutic strategy.

This compound is a peptidyl aldehyde inhibitor that has emerged as a potent dual inhibitor of both SARS-CoV-2 MPro and human Cathepsin L.[1] This whitepaper will explore the quantitative measures of its inhibitory activity, its selectivity profile, and the detailed experimental protocols used to characterize its function.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Enzymatic Inhibition of this compound and Related Compounds

| Compound | SARS-CoV-2 MPro IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin K IC50 (nM) |

| This compound | 105 | 1.2 - 2.3 | ~230 (Selectivity Index: 192) | 180 (Selectivity Index: 150) |

| MPI1 | - | 0.079 ± 0.029 | - | - |

| MPI2 | - | - | 4.1 | 0.78 |

| MPI3 | 8.5 | - | - | - |

| MPI5 | - | 2.3 | - | - |

| MPI6 | - | - | 380 | - |

| GC376 | - | - | - | - |

| 11a | - | - | - | - |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity index is calculated with respect to the activity toward Cathepsin L.

Table 2: Cellular Antiviral Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| Vero E6 | Antiviral Activity | EC50 | 30 |

| Human Host Cell | Cellular MPro Inhibition | IC50 | 31 |

| ACE2+ A549 | Cytopathic Effect (CPE) Inhibition | EC100 | <200 |

Note: EC50 represents the concentration of the compound that inhibits the viral effect by 50%. IC50 in a cellular context refers to the concentration that inhibits the target's activity within the cell by 50%. EC100 is the concentration that provides 100% protection against the viral cytopathic effect.

Mechanism of Dual Inhibition

This compound's dual inhibitory action stems from its ability to covalently and reversibly bind to the active site cysteine residues of both SARS-CoV-2 MPro and Cathepsin L. The aldehyde warhead of this compound forms a hemiacetal adduct with the catalytic cysteine, effectively blocking the substrate-binding site and inhibiting proteolytic activity.

The following diagram illustrates the proposed dual inhibition mechanism of this compound.

Caption: Dual inhibition of SARS-CoV-2 MPro and host Cathepsin L by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Enzymatic Inhibition Assay for MPro and Cathepsins

This protocol is adapted from literature to determine the in vitro inhibitory potency of compounds against SARS-CoV-2 MPro and Cathepsins B, K, and L.

Objective: To determine the IC50 values of inhibitors.

Materials:

-

Recombinant SARS-CoV-2 MPro, Cathepsin B, Cathepsin K, and Cathepsin L.

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsins).

-

Assay Buffer (specific composition depends on the enzyme, generally a buffer at physiological pH, e.g., Tris-HCl or HEPES).

-

Inhibitor stock solutions (typically in DMSO).

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.

-

Enzyme Preparation: Dilute the enzyme stock to the desired final concentration in assay buffer. Final concentrations are typically in the low nanomolar range (e.g., 2 nM for Cathepsin L, 1 nM for Cathepsin K, and 5 nM for Cathepsin B).

-

Assay Reaction: a. To each well of a 384-well plate, add the diluted inhibitor solution or DMSO (for control). b. Add the diluted enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate solution. The final substrate concentration should be optimized (e.g., 20 µM for Z-Phe-Arg-AMC).

-

Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the enzymatic inhibition assay.

Cellular MPro Inhibition Assay

This cell-based assay is designed to measure the potency of inhibitors against MPro within a cellular environment.

Objective: To determine the cellular IC50 of MPro inhibitors.

Principle: The expression of SARS-CoV-2 MPro can be toxic to host cells. An effective MPro inhibitor can alleviate this toxicity, leading to increased cell survival. This assay often utilizes a reporter system, such as MPro fused to a fluorescent protein (e.g., eGFP), to quantify the effect.

Materials:

-

Human cell line (e.g., HEK293T).

-

Expression plasmid encoding MPro or an MPro-eGFP fusion protein.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Inhibitor stock solutions.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Culture and Transfection: a. Culture the human cells in appropriate medium. b. Transfect the cells with the MPro-expressing plasmid.

-

Inhibitor Treatment: After a suitable post-transfection period, treat the cells with various concentrations of the inhibitor or DMSO (control).

-

Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

-

Data Acquisition: a. If using a fluorescent reporter, measure the fluorescence intensity using a flow cytometer or fluorescence microscope. b. Cell viability can be assessed using standard methods like MTT or CellTiter-Glo assays.

-

Data Analysis: Plot the percentage of cell survival or fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Antiviral Cytopathic Effect (CPE) Assay

This assay evaluates the ability of a compound to protect cells from the virus-induced cell death.

Objective: To determine the EC50 of antiviral compounds.

Materials:

-

Susceptible cell line (e.g., Vero E6 or ACE2+ A549).

-

SARS-CoV-2 virus stock.

-

Cell culture medium and supplements.

-

Inhibitor stock solutions.

-

Reagents for assessing cell viability (e.g., Crystal Violet).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Infection and Treatment: a. Pre-treat the cells with serial dilutions of the inhibitor for a short period. b. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient for the virus to induce a cytopathic effect (typically 2-3 days).

-

Assessment of CPE: a. Visually inspect the cells for signs of CPE under a microscope. b. Quantify cell viability by staining with Crystal Violet, followed by dye elution and absorbance measurement.

-

Data Analysis: Calculate the percentage of protection against CPE for each inhibitor concentration. Plot the percentage of protection against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for the cytopathic effect (CPE) assay.

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-SARS-CoV-2 therapeutics due to its potent dual inhibition of both a critical viral enzyme, MPro, and an essential host factor, Cathepsin L. Its high cellular and antiviral potency, coupled with its selectivity for Cathepsin L over other cathepsins, suggests a favorable therapeutic window with reduced potential for off-target effects. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety and toxicology assessments to fully evaluate its potential as a COVID-19 therapeutic. The dual-inhibition strategy exemplified by this compound holds considerable promise for the development of next-generation antivirals against current and future coronavirus threats.

References

- 1. This compound is Potent against SARS‐CoV‐2 by Inhibiting Dually and Selectively the SARS‐CoV‐2 Main Protease and the Host Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of MPI8 in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPI8 is a novel anticoagulant that operates through a unique mechanism, selectively targeting inorganic polyphosphate (polyP), a potent modulator of the coagulation cascade. Unlike traditional anticoagulants that directly inhibit clotting enzymes and carry a significant risk of bleeding, this compound's targeted approach offers the potential for effective antithrombotic therapy with a superior safety profile. This document provides a comprehensive overview of the biological interactions of this compound within the coagulation system, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols utilized for its characterization.

The Biological Target of this compound: Inorganic Polyphosphate (polyP)

The primary biological target of this compound is not a traditional enzymatic factor within the coagulation cascade, but rather inorganic polyphosphate (polyP).[1][2][3][4] PolyP is a linear polymer of phosphate units released from activated platelets and microorganisms that has been identified as a significant procoagulant and proinflammatory agent.[5]

Polyphosphate's role in the coagulation cascade is multifaceted:

-

Activation of the Contact Pathway: Long-chain polyP is a potent activator of the contact pathway by promoting the auto-activation of Factor XII. This initiates a cascade involving the activation of Factor XI and subsequently Factor IX, leading to thrombin generation.

-

Acceleration of Thrombin Generation: PolyP accelerates the activation of Factor V and Factor XI by thrombin, amplifying the coagulation response.

-

Enhancement of Fibrin Clot Structure: PolyP influences the structure of the fibrin clot, making it more resistant to degradation.

By binding to polyP, this compound effectively neutralizes its procoagulant activities, thereby inhibiting thrombosis without directly interfering with the enzymatic components essential for hemostasis.

Quantitative Data: Binding Affinity and Inhibition

This compound exhibits a high affinity for polyphosphate, as demonstrated by quantitative binding and inhibition assays. A summary of the available data is presented below.

| Parameter | Analyte | Value | Method |

| Binding Affinity (Kd) | |||

| Long-chain polyP | 112 nM | Isothermal Titration Calorimetry (ITC) | |

| Platelet-sized polyP | 37 nM | Isothermal Titration Calorimetry (ITC) | |

| Inhibition (IC50) | |||

| Thrombin Generation (triggered by long-chain polyP) | 10 µg/mL | Thrombin Generation Assay (TGA) |

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on its ability to bind to the negatively charged polyphosphate, preventing its interaction with coagulation factors.

Caption: Mechanism of this compound action in the coagulation cascade.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, inhibitory activity, and antithrombotic efficacy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound binding to polyphosphate.

Methodology:

-

A solution of this compound is placed in the sample cell of the calorimeter.

-

A solution of polyphosphate (either long-chain or platelet-sized) is loaded into the injection syringe.

-

The polyphosphate solution is titrated into the this compound solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Thrombin Generation Assay (TGA)

Objective: To assess the inhibitory effect of this compound on polyphosphate-induced thrombin generation in plasma.

Methodology:

-

Platelet-poor plasma is incubated with varying concentrations of this compound.

-

Coagulation is initiated by the addition of a trigger, such as long-chain polyphosphate, and calcium.

-

The generation of thrombin over time is monitored using a fluorogenic or chromogenic substrate that is cleaved by thrombin.

-

The resulting thrombin generation curve is analyzed to determine parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).

-

The IC50 value for this compound is calculated from the dose-response curve of thrombin generation inhibition.

In Vivo Mouse Models of Thrombosis

Objective: To evaluate the antithrombotic efficacy and bleeding risk of this compound in a living organism.

Commonly Used Models:

-

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis:

-

The carotid artery of an anesthetized mouse is exposed.

-

A piece of filter paper saturated with FeCl3 is applied to the artery to induce endothelial injury and thrombus formation.

-

Blood flow is monitored using a Doppler probe to determine the time to occlusion.

-

The efficacy of this compound, administered prior to injury, is assessed by its ability to delay or prevent vessel occlusion.

-

-

Laser-Induced Cremaster Arteriolar Thrombosis:

-

The cremaster muscle of an anesthetized mouse is exteriorized and visualized under a microscope.

-

A laser is used to induce a precise injury to the arteriolar wall.

-

The accumulation of fluorescently labeled platelets and fibrin at the site of injury is monitored in real-time.

-

The effect of this compound on the rate and extent of thrombus formation is quantified.

-

-

Tail Bleeding Assay:

-

Anesthetized mice are administered this compound or a control substance.

-

A small segment of the tail is amputated.

-

The time to cessation of bleeding is measured.

-

This assay is used to assess the bleeding risk associated with the anticoagulant.

-

Experimental Workflow

The general workflow for the preclinical evaluation of a polyphosphate inhibitor like this compound is depicted below.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising new class of antithrombotic agents that function by selectively targeting inorganic polyphosphate. Its unique mechanism of action, which avoids direct inhibition of essential coagulation enzymes, has been shown in preclinical studies to effectively prevent thrombosis without a concomitant increase in bleeding risk. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this novel therapeutic approach. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. | BioWorld [bioworld.com]

- 2. Inhibitors of Inorganic Polyphosphate and Nucleic Acids Attenuate in vitro Thrombin Generation in Plasma from Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechdaily.com [scitechdaily.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Polyphosphate: a link between platelets, coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

MPI8: A Novel Polyanion Inhibitor for the Prevention of Venous Thromboembolism Without Bleeding Risk

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), remains a significant cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, are often associated with a substantial risk of bleeding complications due to their interference with essential hemostatic pathways. This whitepaper details the preclinical data on MPI8, a novel, first-in-class macromolecular polyanion inhibitor, which demonstrates potent antithrombotic efficacy without compromising hemostasis. By selectively targeting inorganic polyphosphate (polyP), a key modulator of the contact pathway of coagulation, this compound represents a paradigm shift in the development of safer antithrombotic agents.

Mechanism of Action: Selective Inhibition of Polyphosphate

This compound is a dendrimer-like cationic compound designed to selectively bind to and neutralize inorganic polyphosphate (polyP).[1] PolyP is a procoagulant polyanion released from activated platelets and microbes that plays a significant role in the amplification of the coagulation cascade.[2][3] Unlike traditional anticoagulants that target essential clotting factors, this compound's mechanism is highly specific to the prothrombotic activity of polyP.[2]

The innovative design of this compound involves "smart" binding groups with positive charges that are drawn to the negative charge of polyP.[4] This interaction is based on a charge-tunable ligand design, where the molecule possesses a low charge density at physiological pH, minimizing off-target interactions. However, upon approaching the highly negatively charged polyP, this compound's protonation state changes, increasing its positive charge and enabling a strong and selective binding. This prevents polyP from activating the contact pathway and participating in downstream coagulation events.

Signaling Pathway of this compound Action

The following diagram illustrates the role of polyphosphate in the coagulation cascade and the inhibitory action of this compound.

Caption: Mechanism of this compound in inhibiting polyP-mediated coagulation.

Quantitative Data on this compound Efficacy and Safety

The preclinical efficacy and safety of this compound have been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Binding Affinity (Kd) to long-chain polyP | 112 nM | Measures the dissociation constant of this compound to long-chain polyphosphate. A lower value indicates stronger binding. |

| Binding Affinity (Kd) to platelet-size polyP | 37 nM | Measures the dissociation constant of this compound to platelet-sized polyphosphate. |

| IC50 for thrombin generation (long-chain polyP triggered) | 10 mcg/mL | The concentration of this compound required to inhibit 50% of thrombin generation initiated by long-chain polyphosphate. |

| Effect on Tissue Factor-induced clotting | No significant effect up to 100 µM/mL | Demonstrates that this compound does not interfere with the extrinsic pathway of coagulation. |

Data sourced from BioWorld.

Table 2: In Vivo Antithrombotic Efficacy of this compound in Murine Models

| Thrombosis Model | This compound Dose | Outcome | Statistical Significance |

| FeCl3-induced carotid artery thrombosis | 100 mg/kg | More effective in delaying time to occlusion compared to control. | p < 0.005 vs saline control |

| FeCl3-induced carotid artery thrombosis | 200 mg/kg | Similar level of patency as control inhibitor UHRA-10. | Not specified |

| Inferior vena cava (IVC) stenosis | Not specified | Statistically significant reduction in thrombus weight compared to vehicle control. | p = 0.0003 |

Data sourced from ResearchGate.

Table 3: In Vivo Safety Profile of this compound in Murine Models

| Safety Parameter | This compound Dose | Outcome | Statistical Significance |

| Mouse tail bleeding time | 100 mg/kg | No effect on tail bleeding times. | Not specified |

| Hemoglobin loss (tail bleeding) | 100 mg/kg | No effect on the amount of hemoglobin lost. | Not specified |

| Toxicity | High doses | No signs of toxicity observed. | Not specified |

Data sourced from BioWorld and UBC News.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This model assesses arterial thrombosis by inducing endothelial injury.

Workflow Diagram:

Caption: Workflow for the FeCl3-induced carotid artery thrombosis model.

Protocol:

-

Animal Preparation: Mice (e.g., C57BL/6) are anesthetized. A midline cervical incision is made to expose the common carotid artery.

-

Injury Induction: A filter paper saturated with a solution of ferric chloride (e.g., 5-10% w/v) is topically applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall.

-

Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow.

-

Endpoint Measurement: The primary endpoint is the time to complete cessation of blood flow (occlusion), defined as zero flow for a specified duration. The patency of the vessel over time is recorded.

Inferior Vena Cava (IVC) Stenosis Model

This model mimics venous stasis, a major risk factor for DVT.

Workflow Diagram:

Caption: Workflow for the inferior vena cava (IVC) stenosis model.

Protocol:

-

Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the abdominal cavity.

-

IVC Stenosis: The inferior vena cava is carefully dissected. A ligature (e.g., a suture) is placed around the IVC and tied against a temporary spacer (e.g., a 30-gauge needle) to create a standardized degree of stenosis upon removal of the spacer. This reduces blood flow without causing direct endothelial damage.

-

Thrombus Formation: The abdominal incision is closed, and the animals are allowed to recover. The stenosis leads to the formation of a thrombus over a period of hours to days (e.g., 48 hours).

-

Endpoint Measurement: At the designated time point, the mice are euthanized, the IVC is excised, and the thrombus is carefully removed and weighed.

Conclusion and Future Directions

This compound represents a promising new frontier in antithrombotic therapy. Its unique mechanism of selectively targeting polyphosphate allows for the prevention of thrombosis without the inherent bleeding risks associated with current anticoagulants. The preclinical data in murine models demonstrate both potent antithrombotic efficacy and a favorable safety profile.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. The successful translation of these findings to larger animal models and ultimately to human clinical trials could herald a new era in the management of venous thromboembolism, offering a safer and more effective treatment option for millions of patients worldwide. The University of British Columbia and the University of Michigan have filed a patent for this technology, underscoring its potential clinical and commercial significance.

References

Foundational Research on the Antithrombotic Effects of MPI8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, heart attack, and stroke, represent a significant global health burden. Standard anticoagulant and antiplatelet therapies, while effective, are often associated with a major complication: an increased risk of bleeding. This limitation underscores the urgent need for novel antithrombotic agents that can prevent pathological clot formation without impairing normal hemostasis. MPI8 has emerged as a groundbreaking compound in this field. Developed through a collaborative effort between researchers at the University of British Columbia and the University of Michigan, this compound is a first-in-class macromolecular polyanion inhibitor designed to offer a safer therapeutic window.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, quantitative antithrombotic effects, and the detailed experimental protocols used in its evaluation.

Mechanism of Action: Targeting Polyphosphate (polyP)

Unlike traditional anticoagulants that target essential enzymes in the coagulation cascade, this compound employs a novel strategy by selectively targeting inorganic polyphosphate (polyP).[3][4][5] PolyP is a linear polymer of phosphate residues released from activated platelets and bacteria, acting as a potent accelerator of blood coagulation. It participates at multiple stages of the coagulation cascade, including the activation of the contact pathway and the enhancement of fibrin clot structure. Crucially, the contact pathway is not essential for normal hemostasis, making polyP an attractive target for developing antithrombotic therapies with a reduced bleeding risk.